![molecular formula C15H9Cl2NO2 B1302368 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 79183-24-7](/img/structure/B1302368.png)
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione
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Overview
Description
The compound “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The molecule also contains a 2,4-dichlorobenzyl group, which is found in various compounds with biological activity .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods. For instance, 2,4-dichlorobenzonitriles can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . Another method involves reacting 2,4-dichlorobenzyl chloride with potassium hydroxide followed by a condensation reaction with 1-methylimidazole .
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
A compound with a similar structure, lonidamine, acts as a hexokinase (hk) and induces a conformational change in the adenine nucleotide translocator (ant), leading to mitochondrial channel formation .
Biochemical Pathways
The related compound lonidamine is known to affect energy metabolism in cancer cells .
Result of Action
The related compound lonidamine efficiently triggers apoptosis .
Safety and Hazards
Future Directions
The future directions for “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” would depend on its potential applications. For instance, compounds containing imidazole and benzimidazole rings are being actively researched for their potential in drug discovery . Similarly, 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole, a related compound, is used as an antifungal agent, indicating potential applications in medicine.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHWKJGYCSOLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364495 |
Source
|
Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79183-24-7 |
Source
|
Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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